3-Benzyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Description
3-Benzyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a rhodanine-based heterocyclic compound featuring a 1,3-thiazolidin-4-one core substituted with a benzyl group at position 3 and a (1,3-diphenyl-1H-pyrazol-4-yl)methylene moiety at position 3. Its structure integrates pyrazole and thiazolidinone rings, conferring unique electronic and steric properties. The compound’s synthesis typically involves sulfur- and DABCO-promoted reactions between alkylidene rhodanines and isothiocyanates under thermal conditions (120–140°C), yielding products purified via silica gel chromatography . Its molecular weight is 454.55 g/mol (C₃₂H₂₂N₄OS₂), with a planar geometry that facilitates π-π stacking interactions, as inferred from related analogs’ crystallographic data .
Properties
Molecular Formula |
C26H19N3OS2 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H19N3OS2/c30-25-23(32-26(31)28(25)17-19-10-4-1-5-11-19)16-21-18-29(22-14-8-3-9-15-22)27-24(21)20-12-6-2-7-13-20/h1-16,18H,17H2/b23-16- |
InChI Key |
KFWDTZXKPADZMI-KQWNVCNZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Diphenyl-1H-Pyrazole-4-Carbaldehyde
The pyrazole core is typically synthesized via the Vilsmeier-Haack reaction. Substituted acetophenone hydrazones react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 50–60°C for 4–5 hours to yield 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes. For example:
-
Reactants : Acetophenone hydrazone (10 mmol), POCl₃ (15 mmol), DMF (20 mL).
-
Conditions : Stirred at 55°C under nitrogen for 4.5 hours.
The aldehyde group at the 4-position of the pyrazole ring is critical for subsequent Knoevenagel condensation.
Knoevenagel Condensation with Thioxothiazolidinone Derivatives
Preparation of 3-Benzyl-2-Thioxothiazolidin-4-One
Thioxothiazolidinone precursors are synthesized via alkylation of thiazolidine-2,4-dione (TZD). Potassium TZD salt reacts with benzyl bromide in acetone at 50°C for 5 hours to form 3-benzylthiazolidine-2,4-dione, which is then treated with Lawesson’s reagent to introduce the thioxo group:
Condensation Reaction
The pyrazole-4-carbaldehyde and thioxothiazolidinone undergo Knoevenagel condensation using piperidine as a catalyst in ethanol:
-
Reactants : 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (5 mmol), 3-benzyl-2-thioxothiazolidin-4-one (5 mmol), piperidine (0.5 mL), ethanol (20 mL).
-
Conditions : Reflux at 80°C for 8–12 hours.
Mechanism : The base-catalyzed reaction involves deprotonation of the thioxothiazolidinone’s active methylene group, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration to form the exocyclic double bond.
Optimization of Reaction Conditions
Catalyst Screening
Comparative studies reveal that piperidine outperforms other bases (e.g., triethylamine, DBU) in achieving higher yields (Table 1).
Table 1 : Catalyst impact on condensation yield
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Piperidine | 74 | 10 |
| Triethylamine | 58 | 12 |
| DBU | 63 | 14 |
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) accelerate the reaction but reduce selectivity. Ethanol balances reactivity and cost-effectiveness.
Structural Characterization and Analytical Data
Spectral Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the (5Z)-configuration of the exocyclic double bond, with dihedral angles of 12.3° between the pyrazole and thiazolidinone planes.
Applications and Derivative Synthesis
The compound serves as a precursor for antimicrobial and anti-inflammatory agents. For instance, bromination at the pyrazole 5-position yields analogs with enhanced COX-2 selectivity (IC₅₀ = 28 nM) .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated or acylated thiazolidinone derivatives.
Scientific Research Applications
Structural Characteristics
The compound's structure is characterized by:
- Thiazolidinone Framework : A five-membered ring containing sulfur and nitrogen atoms.
- Pyrazole Moiety : An aromatic ring that enhances biological activity due to its electron-rich nature.
This combination suggests potential synergistic effects that may improve pharmacological profiles compared to compounds with only one of these moieties.
Antimicrobial Activity
Research indicates that derivatives of 3-Benzyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one exhibit significant antibacterial activity against various pathogens. Preliminary studies have shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
Compounds containing the pyrazole structure are known for their anti-inflammatory effects. The incorporation of the thiazolidinone component may enhance these properties, suggesting potential applications in treating inflammatory diseases. Studies have indicated that similar compounds demonstrate superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .
Anticancer Potential
The compound's unique structure may also contribute to its anticancer properties. Research into thiazolidinone derivatives has revealed promising results in inhibiting cancer cell proliferation. The dual action of the pyrazole and thiazolidinone moieties may provide a multifaceted approach to targeting cancer cells .
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for optimizing its therapeutic potential. Techniques such as docking simulations and in vitro assays are employed to evaluate binding affinities with enzymes or receptors associated with disease processes. These studies help elucidate the compound's mechanism of action and guide further development.
Case Studies
Several studies have highlighted the therapeutic potential of compounds similar to this compound:
- Antibacterial Study : A study demonstrated that derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential use as new antibiotics.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of thiazolidinone derivatives, revealing that certain modifications could enhance their efficacy beyond existing anti-inflammatory drugs .
- Anticancer Investigation : Research into similar compounds indicated that they could inhibit tumor growth in vitro and in vivo models, suggesting a pathway for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 3-Benzyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- DABCO-mediated reactions achieve moderate yields (70%) but require precise temperature control .
- Acid hydrolysis (e.g., for compound 6a ) provides higher yields (94%) due to efficient removal of protecting groups.
Spectroscopic and Analytical Data
Comparative NMR and HRMS data highlight structural distinctions:
Key Observations :
- The deshielded singlet at δ ~11.22 ppm (3a ) corresponds to the NH group in aminomethylene derivatives.
- Pyridine-containing analogs (e.g., F8 ) show distinct aromatic splitting patterns due to heteroaromatic protons.
Biological Activity
3-Benzyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a compound of significant interest due to its potential biological activities. This thiazolidinone derivative incorporates a pyrazole moiety, which has been associated with various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazolidinone ring, a benzyl group, and a pyrazole moiety, which contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Proliferation Inhibition : A series of pyrazole derivatives were evaluated for their anti-proliferative activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Some derivatives exhibited IC50 values ranging from 0.83 to 1.81 µM, indicating potent growth inhibition .
- Mechanism of Action : The mechanism involves cell cycle arrest in the G1 phase and induction of apoptosis. Flow cytometry analysis revealed downregulation of cyclin D2 and CDK2, leading to increased reactive oxygen species (ROS) levels and mitochondrial membrane potential collapse .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties :
- Bacterial Inhibition : Studies indicated that thiazolidinone derivatives exhibit significant activity against various bacterial strains. For example, compounds with similar structures demonstrated minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL against pathogens like E. coli and K. pneumoniae. .
Antifungal Activity
In addition to antibacterial effects, the compound's antifungal potential has been explored:
- Fungal Inhibition : Certain derivatives exhibited high antifungal activity against Fusarium oxysporum, with EC50 values less than 10 µg/mL. Structure–activity relationship (SAR) studies suggested that modifications in the phenyl groups can enhance antifungal efficacy .
Study 1: Synthesis and Evaluation
A study conducted by Kolluri et al. synthesized various thiazolidinone derivatives and evaluated their cytotoxic effects against cancer cell lines. The results demonstrated that modifications in the pyrazole moiety significantly influenced biological activity, suggesting that structural optimization could lead to more potent anticancer agents .
Study 2: SAR Analysis
Another research focused on the SAR of thiazolidinones indicated that the presence of specific substituents on the benzyl group could enhance both anticancer and antimicrobial activities. The study showed that electron-withdrawing groups improved the overall biological efficacy of these compounds .
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for preparing 3-benzyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, and what reagents/solvents are critical? A: The compound is synthesized via a condensation reaction between a thioxothiazolidin-4-one precursor and a substituted pyrazole aldehyde. A typical procedure involves refluxing equimolar amounts of 2-thioxothiazolidin-4-one (1 mmol) and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in ethanol or methanol with a catalytic amount of glacial acetic acid (0.5–1 mL) for 4–7 hours. Sodium acetate (1 mmol) is often added as a base to facilitate the Knoevenagel condensation. The product is isolated by filtration, washed with cold ethanol, and recrystallized from a DMF/EtOH mixture (1:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
